An In-depth Technical Guide to the Chemical Properties of (R)-1-(pyridin-4-yl)ethanol
An In-depth Technical Guide to the Chemical Properties of (R)-1-(pyridin-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(pyridin-4-yl)ethanol is a chiral alcohol of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring attached to a chiral ethanol backbone, makes it a valuable building block for the development of novel pharmaceuticals and complex organic molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and biological relevance, with a focus on its role as a precursor to GPR119 receptor agonists.
Chemical and Physical Properties
(R)-1-(pyridin-4-yl)ethanol is a white crystalline powder or needles under standard conditions.[2] The presence of the nitrogen atom in the pyridine ring and the hydroxyl group in the ethanol moiety imparts polarity to the molecule, influencing its solubility and reactivity.
Tabulated Physical and Chemical Data
The following tables summarize the key quantitative data for (R)-1-(pyridin-4-yl)ethanol.
Table 1: General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉NO | [1][2] |
| Molecular Weight | 123.15 g/mol | [1][2] |
| CAS Number | 27854-88-2 | [1] |
| IUPAC Name | (1R)-1-(pyridin-4-yl)ethan-1-ol | [1] |
| Appearance | White crystalline powder or needles | [2] |
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Melting Point | 67-69 °C | [2][3] |
| Boiling Point | 239.7 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.082 g/cm³ (Predicted) | [2] |
| Flash Point | 98.8 °C | [2] |
| Optical Activity | [α]²⁰/D +55° (c = 1 in chloroform) | [3] |
| pKa | 13.52 ± 0.20 (Predicted) | [3] |
| Refractive Index | 1.535 | [2] |
| XLogP3 | 0.4 | [2] |
Table 3: Solubility
| Solvent | Solubility | Reference(s) |
| Methanol | Soluble | [3] |
| Water | Soluble (1.00E+06 mg/L for 4-Pyridineethanol) | [4] |
| Ethanol | Soluble | [5] |
| DMSO | Soluble |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of (R)-1-(pyridin-4-yl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methine proton adjacent to the hydroxyl group and the pyridine ring, the methyl protons, and the hydroxyl proton. The aromatic protons will appear as doublets in the downfield region. The methine proton will be a quartet, and the methyl protons will be a doublet. The hydroxyl proton signal may be a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the pyridine ring, with the carbon attached to the nitrogen being the most deshielded. The carbons of the ethanol side chain will also have distinct chemical shifts. Based on similar structures, the following peak assignments can be anticipated: C=N (around 150 ppm), aromatic C-H (120-140 ppm), C-O (around 70 ppm), and methyl C (around 25 ppm).[6]
Infrared (IR) Spectroscopy
The IR spectrum of (R)-1-(pyridin-4-yl)ethanol will exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. C-H stretching vibrations of the aromatic ring and the alkyl group will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibration will be visible around 1050-1150 cm⁻¹.[6]
Mass Spectrometry (MS)
The mass spectrum of (R)-1-(pyridin-4-yl)ethanol is expected to show a molecular ion peak [M]⁺ at m/z = 123. The fragmentation pattern will likely involve the loss of a methyl group (m/z = 108) and the loss of water (m/z = 105). Alpha-cleavage next to the oxygen atom is also a common fragmentation pathway for alcohols.
Experimental Protocols
Synthesis: Asymmetric Reduction of 4-Acetylpyridine
A common and effective method for the synthesis of (R)-1-(pyridin-4-yl)ethanol is the asymmetric reduction of the corresponding ketone, 4-acetylpyridine. This can be achieved with high enantioselectivity using a chiral catalyst.
General Procedure:
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Catalyst Preparation: A chiral catalyst, such as a B-alkoxyoxazaborolidine, is prepared in situ in an appropriate solvent (e.g., toluene).[3]
-
Reduction: A solution of 4-acetylpyridine in the same solvent is slowly added to the catalyst solution. A reducing agent, such as borane dimethyl sulfide complex (BH₃-SMe₂), is then added dropwise at a controlled temperature.[3]
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Quenching and Work-up: The reaction is quenched by the addition of an acid (e.g., H₂SO₄). The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.[3]
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Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., petroleum ether/benzene).[3]
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of (R)-1-(pyridin-4-yl)ethanol.
Biological Relevance and Signaling Pathway
(R)-1-(pyridin-4-yl)ethanol serves as a key intermediate in the synthesis of potent GPR119 receptor agonists, which are being investigated for the treatment of type 2 diabetes and obesity.[1]
GPR119 Signaling Pathway
G protein-coupled receptor 119 (GPR119) is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn potentiates glucose-stimulated insulin secretion and the release of glucagon-like peptide-1 (GLP-1).
Diagram of GPR119 Signaling Pathway:
Caption: Simplified GPR119 signaling cascade.
Chemical Reactivity and Stability
The chemical reactivity of (R)-1-(pyridin-4-yl)ethanol is dictated by its two primary functional groups: the hydroxyl group and the pyridine ring.
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Hydroxyl Group: The alcohol functionality can undergo oxidation to the corresponding ketone (4-acetylpyridine), esterification with carboxylic acids or their derivatives, and conversion to a leaving group for nucleophilic substitution reactions.
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Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution reactions, although it is less reactive than benzene.
The compound is stable under normal storage conditions but should be stored in an inert atmosphere at 2-8°C.[2] It is incompatible with strong oxidizing agents.
Conclusion
(R)-1-(pyridin-4-yl)ethanol is a versatile chiral building block with well-defined chemical and physical properties. Its importance in the synthesis of GPR119 agonists highlights its potential in the development of new therapies for metabolic disorders. This guide provides essential technical information to aid researchers in the synthesis, characterization, and application of this valuable compound.
